2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol
CAS No.:
Cat. No.: VC13461049
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrN2O |
|---|---|
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | 2-[(2-bromopyridin-4-yl)methylamino]ethanol |
| Standard InChI | InChI=1S/C8H11BrN2O/c9-8-5-7(1-2-11-8)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2 |
| Standard InChI Key | PFSRKQIFCXMTLO-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1CNCCO)Br |
| Canonical SMILES | C1=CN=C(C=C1CNCCO)Br |
Introduction
Key Findings
2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol (C₈H₁₁BrN₂O) is a brominated pyridine derivative with a molecular weight of 231.09 g/mol. Its synthesis leverages palladium-catalyzed cross-coupling and nucleophilic substitution reactions, achieving yields up to 99% in optimized conditions . The compound exhibits structural versatility, enabling functionalization at the bromine site for pharmaceutical intermediates, such as endothelin receptor antagonists and GABAa receptor agonists . While detailed physicochemical data remain limited, its reactivity profile suggests utility in organic synthesis and drug development.
Structural and Molecular Characteristics
Chemical Identity
2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol features a pyridine ring substituted with a bromine atom at position 2 and an ethanolamine moiety at position 4. The IUPAC name is 2-[(2-bromopyridin-4-yl)methylamino]ethanol, with a canonical SMILES representation of C1=CN=C(C=C1CNCCO)Br . The presence of both amino and hydroxyl groups enhances its potential for hydrogen bonding and coordination chemistry, critical for biological interactions .
Molecular Properties
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Molecular Formula: C₈H₁₁BrN₂O
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Molecular Weight: 231.09 g/mol
The bromine atom introduces steric and electronic effects, influencing reactivity in cross-coupling reactions, while the ethanolamine side chain enables solubility in polar solvents .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A patent (CN110746345B) outlines a six-step synthesis starting from 4-bromo-2-bromomethylphenol :
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Protection with MEMCl: Reacting 4-bromo-2-bromomethylphenol with MEMCl in methylene chloride yields 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene (99.4% yield) .
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Borylation: Treatment with trimethyl borate generates a boronic acid intermediate, facilitating Suzuki-Miyaura coupling with 2-bromopyridine using [Pd(dppf)Cl₂] .
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Oxidation and Deprotection: Selective oxidation of the methylene group followed by MEM deprotection with TiCl₄ produces the ketone intermediate .
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Rearrangement and Hydrolysis: Reaction with 2-bromoisobutyramide under basic conditions yields the final product (95.6% yield) .
Nucleophilic Substitution
Alternative routes involve reacting 2-bromo-4-pyridinecarbaldehyde with ethanolamine under reductive amination conditions. Sodium borohydride in ethanol at 25°C achieves moderate yields, though optimization is required for scalability.
Comparative Analysis
Applications in Pharmaceutical Chemistry
Intermediate for Anesthetic Agents
The compound’s structural analogs serve as intermediates in remazolam synthesis, a short-acting GABAa receptor agonist . The bromine atom enables further functionalization via Buchwald-Hartwig amination or Ullmann coupling, critical for introducing pharmacophores .
Endothelin Receptor Antagonists
Derivatives with bromophenyl substituents exhibit potent endothelin receptor antagonism. For example, compound 57 (Table 1) showed IC₅₀ values of 1.6 nM (ETₐ) and 461 nM (ETₐ), reducing mean arterial pressure by −14 mmHg in hypertensive rats .
Table 1: In Vivo Efficacy of Bromophenyl Derivatives
| Compound | R₁ | ETₐ IC₅₀ (nM) | ETₐ IC₅₀ (nM) | ΔMAP (mmHg) |
|---|---|---|---|---|
| 57 | Benzyl-NH– | 1.6 | 461 | −14 ± 3 |
| 60 | Methyl-NH– | 1.7 | 812 | −21 ± 6 |
| 62 | n-Butyl-NH– | 0.3 | 158 | −16 ± 4 |
Muscarinic Acetylcholine Receptor Modulators
Analogous structures, such as 3g (C₁₀H₁₄BrN₃O₂), act as positive allosteric modulators (PAMs) for M₃ mAChR, enhancing receptor activity by 36-fold at 1 µM . This highlights potential applications in treating smooth muscle disorders .
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of the ethanolamine chain and pyridine substituents to optimize receptor binding .
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Green Chemistry: Replacing DMAC with biodegradable solvents (e.g., cyclopentyl methyl ether) in large-scale synthesis .
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Biological Screening: Evaluate anticancer and anti-inflammatory activity, leveraging bromine’s role in halogen bonding .
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